3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide
CAS No.: 251097-60-6
Cat. No.: VC5493221
Molecular Formula: C18H12Cl2FNO3S2
Molecular Weight: 444.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251097-60-6 |
|---|---|
| Molecular Formula | C18H12Cl2FNO3S2 |
| Molecular Weight | 444.32 |
| IUPAC Name | 3-[(2,4-dichlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H12Cl2FNO3S2/c19-12-2-1-11(15(20)9-12)10-27(24,25)16-7-8-26-17(16)18(23)22-14-5-3-13(21)4-6-14/h1-9H,10H2,(H,22,23) |
| Standard InChI Key | DYORKKSUTIVLKN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide has the molecular formula C₁₈H₁₂Cl₂FNO₃S₂ and a molecular weight of 444.33 g/mol . The IUPAC name reflects its substitution pattern: a thiophene ring at position 2 is carboxamided to a 4-fluorophenyl group, while position 3 is sulfonylated with a 2,4-dichlorobenzyl moiety. The structural complexity arises from the integration of multiple aromatic systems and electronegative substituents, which influence reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
Though detailed synthetic protocols are proprietary, the compound is likely synthesized through sequential functionalization of a thiophene precursor. A plausible route involves:
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Sulfonylation: Reaction of 3-bromothiophene-2-carboxamide with 2,4-dichlorobenzylsulfonyl chloride under nucleophilic conditions.
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Coupling: Buchwald-Hartwig amination or Ullmann-type coupling to introduce the 4-fluorophenyl group.
Table 2: Industrial Specifications
Pharmaceutical Applications
Mechanism of Action and Biological Activity
While direct pharmacological data are sparse, the compound’s sulfonyl and carboxamide groups are hallmarks of bioactive molecules. Analogous structures exhibit:
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Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase in bacteria.
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Anti-inflammatory Effects: Carboxamides modulate COX-2 and cytokine production.
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Anticancer Potential: Halogenated aromatics enhance DNA intercalation and topoisomerase inhibition .
The 2,4-dichlorobenzyl group increases lipophilicity, potentially improving blood-brain barrier penetration. Concurrently, the 4-fluorophenyl moiety may reduce metabolic degradation via electron-withdrawing effects.
Structure-Activity Relationships (SAR)
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Thiophene Core: The planar thiophene ring facilitates π-π stacking with biological targets, as seen in kinase inhibitors .
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Sulfonyl Bridge: Enhances solubility and hydrogen bonding capacity, critical for target engagement.
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Halogenation: Chlorine and fluorine atoms improve binding affinity and pharmacokinetic properties .
Materials Science Applications
Polymer and Coordination Chemistry
The compound’s rigid aromatic structure and sulfonyl group make it a candidate for:
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High-Performance Polymers: As a monomer for sulfonated polyetherketones (SPEEKs), which exhibit proton conductivity in fuel cells.
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Metal-Organic Frameworks (MOFs): Sulfonyl oxygen atoms can coordinate to metal ions, enabling porous material synthesis.
Optical and Electronic Materials
Thiophene derivatives are widely used in organic semiconductors and photovoltaic devices. The dichlorobenzyl group may introduce electron-deficient regions, enhancing charge transport properties.
Future Research Directions
Priority Investigations
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Solubility and Stability Studies: Determine solubility in aqueous and organic solvents for formulation development.
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In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in cell-based assays.
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Crystallography: Resolve 3D structure to guide rational drug design.
Collaborative Opportunities
Partnerships with academic and industrial labs could accelerate target identification and mechanism elucidation, leveraging high-throughput screening and computational docking.
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